molecular formula C18H21NO2 B12111122 4-Amino-2-methyl-5-(4-phenylphenyl)pentanoic acid

4-Amino-2-methyl-5-(4-phenylphenyl)pentanoic acid

Cat. No.: B12111122
M. Wt: 283.4 g/mol
InChI Key: WQQLDAFJPWYZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as biphenyl derivatives and amino acids.

    Formation of Intermediate: The biphenyl derivative is first functionalized to introduce reactive groups that can participate in further reactions.

    Coupling Reaction: The functionalized biphenyl derivative is then coupled with an amino acid derivative under specific conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.

    Substitution: The biphenyl moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the biphenyl ring.

Scientific Research Applications

(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving protein-ligand interactions due to its chiral nature.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-hydroxy-2-methylpentanoic acid
  • (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-methyl-2-methylpentanoic acid

Uniqueness

(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid is unique due to its specific chiral configuration and the presence of both biphenyl and amino groups. This combination of features makes it particularly valuable for applications requiring selective binding and specific reactivity.

Properties

IUPAC Name

4-amino-2-methyl-5-(4-phenylphenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13(18(20)21)11-17(19)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQLDAFJPWYZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.